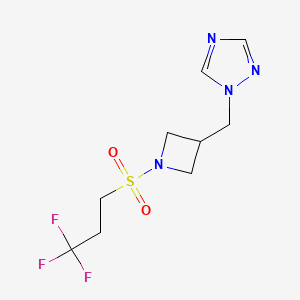

1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole” is a derivative of azetidin-3-ylmethanol . It’s used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .

Synthesis Analysis

The synthesis of this compound is related to the use of it as a CCR6 receptor modulator . The exact synthesis process is not specified in the available resources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

Recent advances in the field of organic synthesis have highlighted the utility of electron-deficient 1,2,3-triazoles, including derivatives like 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, in facilitating the generation of synthetically useful intermediates. These intermediates, such as metallo azavinyl carbenes, have been employed in a variety of synthetic transformations, leading to the production of highly functionalized nitrogen-based heterocycles. These transformations include transannulation, cyclopropanation, insertion reactions, ylide formation/rearrangements, and ring expansions, underscoring the compound's importance in the synthesis of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Heterocyclic Compound Synthesis

Sulfonyl-1,2,3-triazoles serve as stable precursors for Rh–azavinyl carbenes and carbene complexes of other metals, demonstrating their utility in the introduction of nitrogen atoms into various heterocycles. This reactivity is pivotal in both synthetic and medicinal chemistry, offering a pathway to access complex structures through reactions with carbonyl groups to produce ylides, which typically undergo subsequent 1,3-dipolar cycloadditions (Zibinsky & Fokin, 2013).

Antibacterial Activity

The development of novel 1,2,3-triazole derivatives showcases the compound's potential in creating entities with significant biological activities. Specifically, a one-pot procedure for the synthesis of these derivatives has been established, demonstrating good yields and confirming their structures through various spectroscopic methods. The antibacterial and free radical scavenging activities of these compounds have been evaluated, with some derivatives showing potent activity compared to standard drugs, highlighting their potential in therapeutic applications (Sreerama et al., 2020).

Bioactivity and Synthesis of Functionalized Ketones

The compound's derivatives have been explored for their synthesis and reactivity towards generating sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles. These derivatives serve as shelf-stable progenitors of rhodium azavinyl carbenes, which are versatile reactive intermediates. Their ability to add asymmetrically to olefins underscores the potential for creating bioactive molecules and functionalized ketones through novel synthetic routes (Culhane & Fokin, 2011).

Mecanismo De Acción

This compound acts as a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

Propiedades

IUPAC Name |

1-[[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4O2S/c10-9(11,12)1-2-19(17,18)16-4-8(5-16)3-15-7-13-6-14-15/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUBYXHRXYVFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC(F)(F)F)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

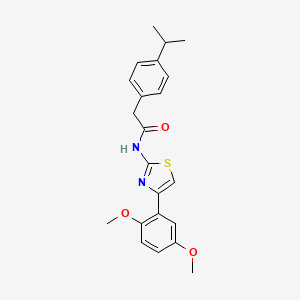

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

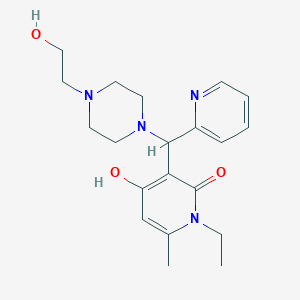

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)

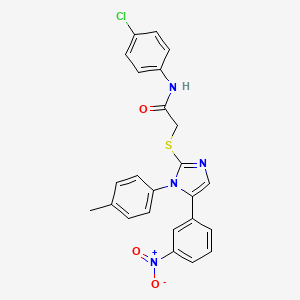

![Ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999363.png)

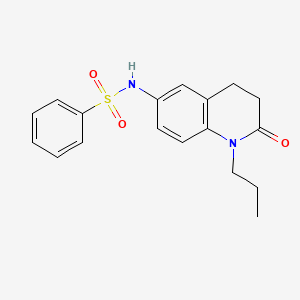

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(1,1,3,3-tetramethylbutyl) amine](/img/structure/B2999366.png)